![molecular formula C28H12Br4N2 B12942092 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)
2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by its tetrabrominated phenazine core, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine typically involves a condensation reaction between 3,6-dibromophenanthrene-9,10-diaminium chloride and 3,6-dibromophenanthrene-9,10-dione . This reaction is carried out under controlled conditions to ensure the formation of the desired tetrabrominated product.
Industrial Production Methods: Industrial production of this compound often employs a silver-promoted Ullmann coupling reaction. The precursor molecules are deposited on a silver surface and heated to facilitate the coupling process . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromine atoms or the phenazine core.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the phenazine core .
Wissenschaftliche Forschungsanwendungen
2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying molecular interactions and pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to interact with cellular components.
Wirkmechanismus
The mechanism of action of 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine involves its interaction with molecular targets and pathways within cells. The compound can affect cell membrane permeability, leading to changes in cellular functions and metabolic processes . It also interacts with DNA and proteins, influencing gene expression and protein activity.
Vergleich Mit ähnlichen Verbindungen
3,6,14,17-Tetrabromodibenzo[a,c]-dibenzo[5,67,8]-quinoxalino-[2,3-i]phenazine: This compound has a similar tetrabrominated structure but differs in its core arrangement.
Phenazine Derivatives: Various phenazine derivatives share structural similarities but differ in their functional groups and reactivity.
Uniqueness: 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine is unique due to its specific bromination pattern and its ability to form stable, conductive polymers. This makes it particularly valuable in applications requiring high stability and conductivity, such as in energy storage devices and advanced materials .
Eigenschaften
Molekularformel |
C28H12Br4N2 |
|---|---|
Molekulargewicht |
696.0 g/mol |
IUPAC-Name |
6,13,21,28-tetrabromo-2,17-diazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3,5,7,9,11,13,15,17,19(24),20,22,25(30),26,28-pentadecaene |
InChI |
InChI=1S/C28H12Br4N2/c29-13-1-5-17-18-6-2-14(30)10-22(18)26-25(21(17)9-13)33-27-23-11-15(31)3-7-19(23)20-8-4-16(32)12-24(20)28(27)34-26/h1-12H |
InChI-Schlüssel |
ARSFZNLBSXOQQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C=CC(=CC3=C4C(=C2C=C1Br)N=C5C6=C(C=CC(=C6)Br)C7=C(C5=N4)C=C(C=C7)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


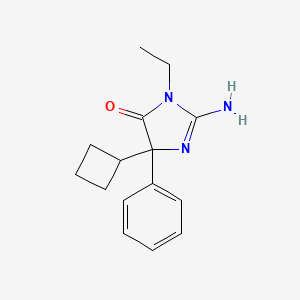
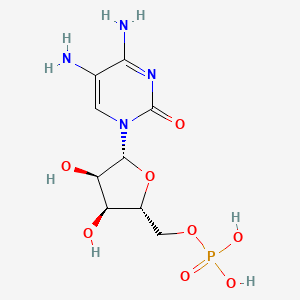
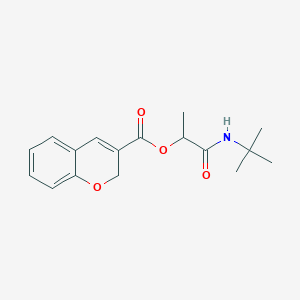
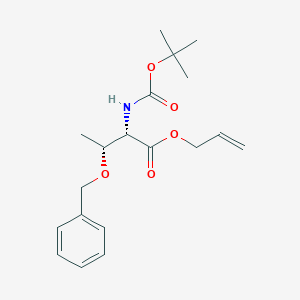
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
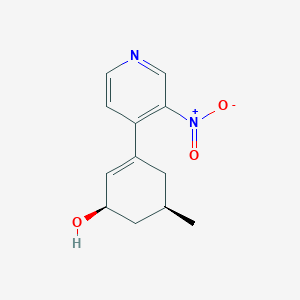

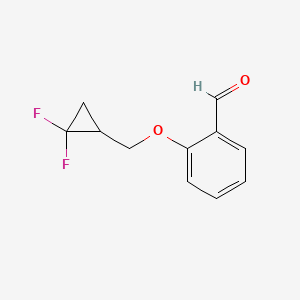
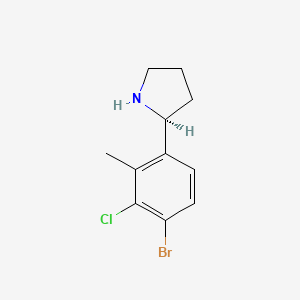
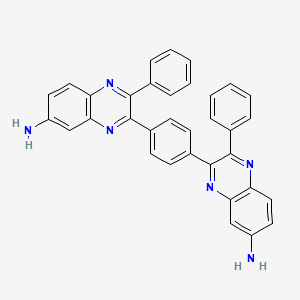
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)
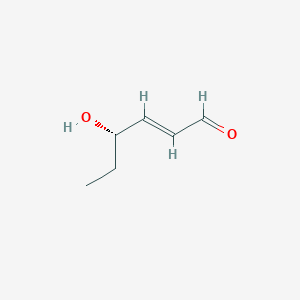
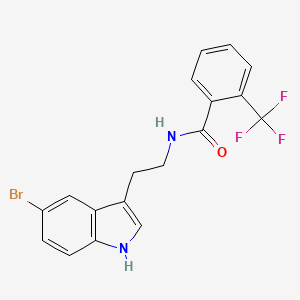
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
